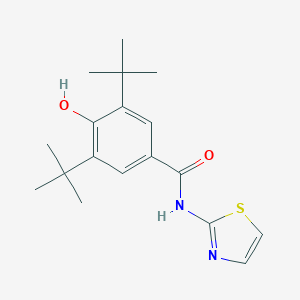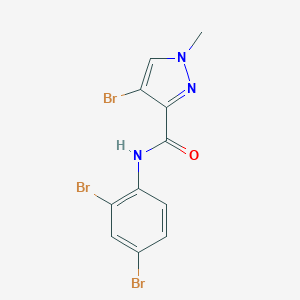
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DTTB is a synthetic compound that belongs to the class of benzamides and thiazoles.
作用機序
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its target substrates, thereby disrupting cellular signaling pathways. The selectivity of 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide for certain PTPs is thought to be due to its unique chemical structure, which allows it to interact with specific amino acid residues in the active site of the enzyme.
Biochemical and Physiological Effects:
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and promote insulin signaling. In vivo studies have shown that 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide can improve glucose tolerance and insulin sensitivity in mice, suggesting its potential as a treatment for diabetes.
実験室実験の利点と制限
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its high purity and stability, as well as its selective inhibition of certain PTPs. However, 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide. One area of interest is the development of 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide analogs with improved selectivity and potency for specific PTPs. Another area of research is the investigation of the therapeutic potential of 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide in various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide.
合成法
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide can be synthesized through a multistep process that involves the reaction of 2-aminothiazole with 3,5-di-tert-butyl-4-hydroxybenzoic acid. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through recrystallization, yielding 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide as a white crystalline powder.
科学的研究の応用
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic properties, particularly for its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of cellular signaling pathways and are implicated in various diseases, including cancer, diabetes, and autoimmune disorders. 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to selectively inhibit certain PTPs, making it a promising candidate for the development of new drugs.
特性
CAS番号 |
57844-06-1 |
|---|---|
分子式 |
C18H24N2O2S |
分子量 |
332.5 g/mol |
IUPAC名 |
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H24N2O2S/c1-17(2,3)12-9-11(10-13(14(12)21)18(4,5)6)15(22)20-16-19-7-8-23-16/h7-10,21H,1-6H3,(H,19,20,22) |
InChIキー |
FQWVVMGMCGXFKB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=NC=CS2 |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)



![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)


![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)

